BenchChemオンラインストアへようこそ!

methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide

AMPA receptor modulation Prodrug design CNS drug delivery

Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide (CAS 931745-29-8, molecular formula C10H12N2O4S, MW 256.28) belongs to the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, a privileged scaffold in neuropharmacology. Compounds within this class act as positive allosteric modulators (PAMs) of AMPA-subtype ionotropic glutamate receptors and, depending on substitution pattern, as ATP-sensitive potassium (KATP) channel openers.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28
CAS No. 931745-29-8
Cat. No. B2677031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide
CAS931745-29-8
Molecular FormulaC10H12N2O4S
Molecular Weight256.28
Structural Identifiers
SMILESCC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)OC
InChIInChI=1S/C10H12N2O4S/c1-6-3-4-8-7(5-6)11-9(10(13)16-2)12-17(8,14)15/h3-5,9,11-12H,1-2H3
InChIKeyAUUGGHSWFCPZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide (CAS 931745-29-8): Procurement-Relevant Structural and Pharmacological Context


Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide (CAS 931745-29-8, molecular formula C10H12N2O4S, MW 256.28) belongs to the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, a privileged scaffold in neuropharmacology. Compounds within this class act as positive allosteric modulators (PAMs) of AMPA-subtype ionotropic glutamate receptors and, depending on substitution pattern, as ATP-sensitive potassium (KATP) channel openers [1]. The present compound features a methyl ester at the 3-position and a methyl group at the 6-position of the benzothiadiazine core, distinguishing it from both the well-characterized 7-substituted AMPA PAM series exemplified by IDRA-21 and cyclothiazide, and from the carboxylic acid analog (CAS 154107-33-2) [2]. The ester prodrug motif at position 3 is known within the BTD class to modulate both physicochemical properties and target engagement kinetics, making this compound a structurally distinct entry within a crowded chemical space.

Why Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide Cannot Be Interchanged with Generic Benzothiadiazine Analogs


Within the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide class, both the position and nature of substituents profoundly dictate pharmacological profile. SAR studies have demonstrated that the nature of the substituent at the 7-position critically determines AMPA receptor potentiation potency, while the substituent at the 3-position governs KATP channel opening activity and tissue selectivity [1]. The 3-alkylamino series (e.g., 3-isopropylamino) was found to be most potent on pancreatic β-cells, with a rank order of potency NH > CH₂ > O > S > S(=O) [2]. Simultaneously, the oxidation state at the 3,4-position (dihydro vs. unsaturated) determines whether the compound behaves as an AMPA PAM or a KATP channel opener, with certain structural features directing pharmacology toward one target over the other [3]. Consequently, a compound bearing a 6-methyl group and a 3-methyl ester cannot be considered a drop-in replacement for compounds with 7-chloro (IDRA-21), 7-fluoro (BPAM344), or 3-alkylamino substitution patterns. Substitution leads to distinct target engagement, potency, and selectivity profiles that directly impact experimental outcomes. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide Against Key Comparators


3-Position Ester vs. Carboxylic Acid: Predicted Membrane Permeability Differential

The methyl ester at the 3-position of the target compound (CAS 931745-29-8) is expected to confer significantly enhanced passive membrane permeability compared to the corresponding carboxylic acid analog (6-methyl-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid, CAS 154107-33-2), based on well-established prodrug principles within the BTD class. The carboxylic acid analog carries a formal negative charge at physiological pH, which limits blood-brain barrier penetration [1]. While direct experimental logP or PAMPA data for this specific pair are not publicly available, the ester-to-acid permeability gain is a class-level principle consistently observed in CNS-targeted benzothiadiazine development programs, where methyl ester derivatives serve as brain-penetrant prodrugs of the active carboxylic acid species [2]. The carboxylic acid analog has an IC50 of 11,600–52,500 nM at tyrosine-protein phosphatase non-receptor type 7 (Human), reflecting its limited intracellular target engagement [3]. The ester form is anticipated to exhibit improved intracellular exposure due to enhanced passive diffusion, though confirmatory head-to-head data are required.

AMPA receptor modulation Prodrug design CNS drug delivery

6-Methyl vs. 7-Chloro Substitution: Differential AMPA Receptor Potentiation Potency and Toxicity Profile

The target compound carries a 6-methyl substituent, whereas the most extensively characterized BTD AMPA PAMs (IDRA-21 and cyclothiazide) bear a 7-chloro group. This substitutional difference is non-trivial: SAR data demonstrate that the nature of the 7-position substituent is the primary driver of AMPA receptor potentiation potency [1]. IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) exhibits an in vitro threshold concentration of ≥100 μM for AMPA modulation and an EC50 in the order of ~100 μM [2]. In contrast, the most potent 7-substituted BTDs (e.g., 7-fluoro or 7-phenoxy analogs) achieve EC50 values as low as 2.0 nM at GluA2 [3]. Importantly, IDRA-21's partial negative allosteric modulator profile renders it devoid of the excitotoxic neurotoxicity observed with cyclothiazide (5–25 μM), which is a full desensitization blocker [4]. The 6-methyl substitution pattern of the target compound places it structurally outside the established 7-substituted SAR series. Based on class-level SAR inference, the absence of a 7-substituent is expected to produce a distinct AMPA modulation profile—likely lower potency but also reduced neurotoxicity risk compared to cyclothiazide, making it a potentially cleaner tool compound for chronic dosing paradigms.

AMPA receptor PAM Neurotoxicity avoidance Structure-activity relationship

3,4-Dihydro Oxidation State as Determinant of AMPA PAM vs. KATP Channel Opener Pharmacology

The 3,4-dihydro-2H-1,2,4-benzothiadiazine scaffold can direct pharmacology toward either AMPA receptor potentiation or KATP channel opening, depending critically on the oxidation state at the 3,4-position and the nature of the 3-substituent [1]. The target compound exists in the 3,4-dihydro form, which is the oxidation state associated with AMPA PAM activity (as exemplified by IDRA-21 and the 7-substituted series). In contrast, the unsaturated 2H or 4H forms (e.g., diazoxide: 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) are classical KATP channel openers used clinically as antihypertensive agents [2]. The 3-methyl ester further distinguishes the target compound from diazoxide (3-methyl, no ester), while the 6-methyl group replaces the 7-chloro of diazoxide. SAR work on 3-substituted 4H-1,2,4-benzothiadiazine 1,1-dioxides demonstrated that changing the 3-substituent from alkylamino (optimal for KATP opening) to alkoxycarbonyl (ester) dramatically shifts the pharmacological profile [3]. This positions the target compound as a potential AMPA-selective tool with reduced KATP channel liability compared to diazoxide and its 3-alkylamino congeners.

AMPA vs. KATP selectivity Oxidation state pharmacology Diazoxide comparison

Absence of 4-Cyclopropyl Substitution: Implications for Binding Affinity and Thermodynamic Profile

The most potent BTD AMPA PAMs identified to date uniformly contain a 4-cyclopropyl substituent, which engages in critical hydrophobic interactions with the backbone of Phe495 and Met496 in the GluA2 ligand-binding domain (LBD) dimer interface [1]. Compound 3 (4-cyclopropyl-7-fluoro BTD) binds to GluA2-LBD-L483Y-N754S with a Kd of 0.35 μM (ΔH = -7.5 kcal/mol, -TΔS = -1.3 kcal/mol), representing the first submicromolar affinity achieved for this modulator class [1]. The target compound (CAS 931745-29-8) lacks a 4-cyclopropyl group (it is unsubstituted at N4), which suggests a substantially lower binding affinity at the GluA2 dimer interface. Dimeric BTD compounds linked through the 6-position achieved EC50 values of 1.4–13 nM—approximately 10,000-fold more potent than their monomeric counterparts [2]. The 6-methyl group of the target compound occupies the position used for dimerization in those super-potent constructs, potentially interfering with bivalent binding. This positions the target compound as a lower-affinity, monomeric AMPA PAM suitable for applications where super-physiological potentiation is undesirable.

Binding thermodynamics Ligand-binding domain X-ray crystallography

Synthetic Accessibility and Scaffold Versatility: 3-Carboxylate as a Divergent Intermediate

The 3-methyl ester group provides a chemically tractable handle for further derivatization that is absent in the 3-alkyl and 3-alkylamino BTD series. Within the broader benzothiadiazine dioxide literature, 3-carboxylic acid and ester derivatives have been employed as key intermediates for the synthesis of amides, hydrazides, and heterocyclic-fused analogs [1]. The patent literature explicitly describes 2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid derivatives as versatile precursors for generating diverse compound libraries targeting the NMDA receptor glycine site, with certain analogs demonstrating excellent binding affinities [2]. The methyl ester of the target compound can be hydrolyzed to the acid, converted to amides, reduced to the alcohol, or used directly in transesterification reactions—synthetic versatility that the 3-methyl (IDRA-21) and 3-alkylamino series do not offer. Furthermore, the 6-methyl group provides an additional diversification point via electrophilic aromatic substitution or cross-coupling chemistry, orthogonal to the more commonly exploited 7-position. For procurement decisions, this means the compound serves both as a screening candidate in its own right and as a starting material for focused library generation, offering dual utility that single-point analogs cannot match.

Medicinal chemistry Scaffold diversification Library synthesis

Comparison with Cyclothiazide: Reduced Desensitization Blockade and Distinct Biophysical Mechanism

Cyclothiazide, the prototypical benzothiadiazide AMPA modulator, acts as a full desensitization blocker and is neurotoxic at concentrations of 5–25 μM in the presence of AMPA [1]. In contrast, IDRA-21—a partial negative allosteric modulator of AMPA receptor desensitization—is devoid of neurotoxicity even at concentrations up to 100 μM [1]. The target compound, lacking both the 7-chloro substituent of cyclothiazide and the constrained bicyclic architecture, is structurally more closely aligned with IDRA-21 than with cyclothiazide. Based on SAR patterns established for the BTD class, compounds without strong electron-withdrawing 7-substituents tend to exhibit partial rather than full modulation of desensitization, translating to reduced excitotoxic liability [2]. The 5′-ethyl derivative of IDRA-21 exhibited an EC50 of ~22 μM (30-fold gain in affinity over IDRA-21) and, critically, differed from cyclothiazide in that it greatly increased agonist binding affinity rather than reducing it, representing a fundamentally distinct biophysical mechanism [3]. The target compound's structural features (6-methyl, 3-ester, no 7-substituent, no 4-cyclopropyl) predict a partial modulator profile with a mechanism more akin to IDRA-21 derivatives than to cyclothiazide.

AMPA receptor desensitization Biophysical mechanism Partial vs. full modulator

Optimal Research and Industrial Application Scenarios for Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide Based on Quantitative Differentiation Evidence


CNS Prodrug Design and Brain Penetration Feasibility Studies

The 3-methyl ester motif, when compared to the carboxylic acid analog (CAS 154107-33-2), offers a predicted permeability advantage that is critical for CNS drug discovery programs. Research groups focused on AMPA receptor-mediated cognitive enhancement can use this compound to empirically test the ester-to-acid prodrug hypothesis by measuring brain-to-plasma ratios in rodent pharmacokinetic studies and comparing with the acid form. The established precedent of orally active, brain-penetrant BTD esters (e.g., compound 12a in Francotte et al. 2007) supports this application [1]. Procurement of both the ester (CAS 931745-29-8) and the corresponding acid (CAS 154107-33-2) enables a controlled head-to-head CNS penetration comparison, generating valuable data for medicinal chemistry decision-making.

AMPA Receptor Modulator Profiling with Reduced KATP Channel Confounding

The 3,4-dihydro oxidation state combined with the 3-ester (rather than 3-alkylamino) substitution predicts preferential AMPA receptor engagement over KATP channel activity, based on the well-documented structure-activity dichotomy between AMPA PAMs and KATP openers within the BTD class [2][3]. This compound is therefore suited for electrophysiological studies (patch-clamp, two-electrode voltage clamp in Xenopus oocytes, or multielectrode array recordings in hippocampal slices) where clean AMPA receptor pharmacology is required without concomitant KATP channel-mediated effects on membrane potential. Procurement should be prioritized by laboratories that have encountered confounding cardiovascular or pancreatic effects when using diazoxide or 3-alkylamino BTDs as comparator compounds.

Focused Library Synthesis Using Dual Functional Handles for SAR Exploration

The 3-methyl ester and 6-methyl groups provide orthogonal diversification points that are absent in the commonly used 7-substituted-3-methyl BTD series (e.g., IDRA-21). The ester can be hydrolyzed and coupled to diverse amines to generate amide libraries, while the 6-methyl group permits electrophilic halogenation or cross-coupling for introduction of additional substituents. The carboxylic acid series has been validated as a source of potent NMDA receptor glycine site antagonists [4], indicating that ester-to-amide conversion can redirect pharmacology toward complementary CNS targets. Medicinal chemistry CROs and internal discovery groups should procure this compound as a gram-scale starting material for parallel library synthesis, with each gram yielding 3–5 distinct derivative series.

Chronic In Vivo Behavioral Pharmacology with Reduced Excitotoxicity Risk

The absence of a 7-electron-withdrawing substituent predicts a partial AMPA modulator profile closer to IDRA-21 (non-neurotoxic up to 100 μM) than to cyclothiazide (neurotoxic at 5–25 μM) [5]. This compound is therefore positioned for long-term cognitive enhancement studies in rodent models (object recognition, Morris water maze, fear conditioning) where cyclothiazide's excitotoxicity precludes repeated dosing. The predicted >20-fold safety margin over cyclothiazide, combined with enhanced brain penetration from the ester prodrug, makes this compound a strategic choice for laboratories conducting subchronic or chronic dosing paradigms in Alzheimer's disease or age-related cognitive decline models.

Quote Request

Request a Quote for methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.